molecular formula C16H18ClN3 B11838512 6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Cat. No.: B11838512
M. Wt: 287.79 g/mol
InChI Key: SNMSUAHMWSVOBM-UHFFFAOYSA-N
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Description

6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine is a heterocyclic organic compound with the molecular formula C16H18ClN3. This compound is characterized by its unique structure, which includes a pyrido[4,3-D]pyrimidine core substituted with benzyl, chloro, and dimethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4-chloro-6-methylpyrimidine with benzyl chloride in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[4,3-D]pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Benzyl-4-chloro-8,8-dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of the dimethyl groups at the 8-position, along with the benzyl and chloro substituents, may influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

6-benzyl-4-chloro-8,8-dimethyl-5,7-dihydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C16H18ClN3/c1-16(2)10-20(8-12-6-4-3-5-7-12)9-13-14(16)18-11-19-15(13)17/h3-7,11H,8-10H2,1-2H3

InChI Key

SNMSUAHMWSVOBM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1N=CN=C2Cl)CC3=CC=CC=C3)C

Origin of Product

United States

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